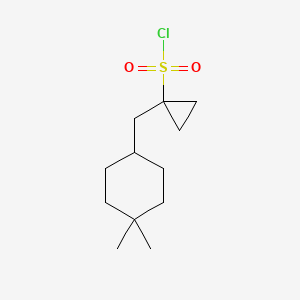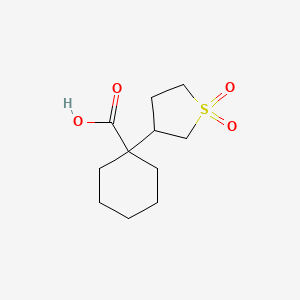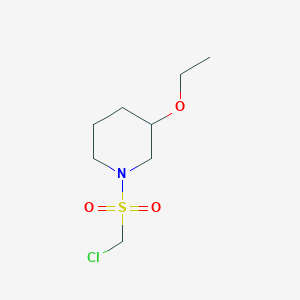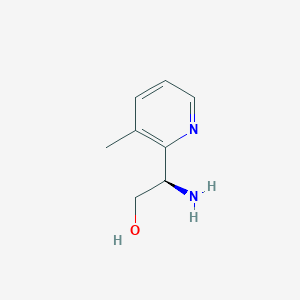
(2r)-2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methyl group at the 3-position and an aminoethanol moiety at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with a chiral amine, followed by reduction to yield the desired product. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like methanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2R)-2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2R)-2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of (2R)-2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity.
類似化合物との比較
Similar Compounds
- (2R)-2-Amino-2-(3-chloropyridin-2-yl)ethan-1-ol
- (2R)-2-Amino-2-(3-fluoropyridin-2-yl)ethan-1-ol
- (2R)-2-Amino-2-(3-bromopyridin-2-yl)ethan-1-ol
Uniqueness
(2R)-2-Amino-2-(3-methylpyridin-2-yl)ethan-1-ol is unique due to the presence of the methyl group at the 3-position of the pyridine ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds with different substituents.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
(2R)-2-amino-2-(3-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-3-2-4-10-8(6)7(9)5-11/h2-4,7,11H,5,9H2,1H3/t7-/m0/s1 |
InChIキー |
ABADXXDXWTVRAN-ZETCQYMHSA-N |
異性体SMILES |
CC1=C(N=CC=C1)[C@H](CO)N |
正規SMILES |
CC1=C(N=CC=C1)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol](/img/structure/B13616238.png)


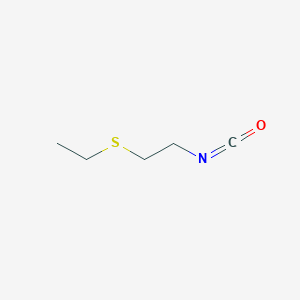

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B13616271.png)
